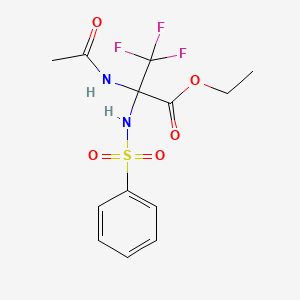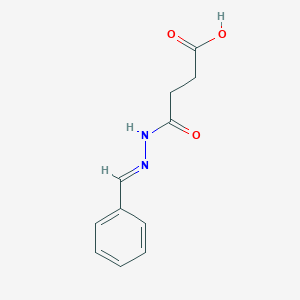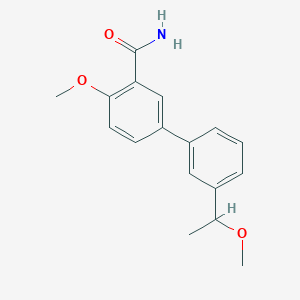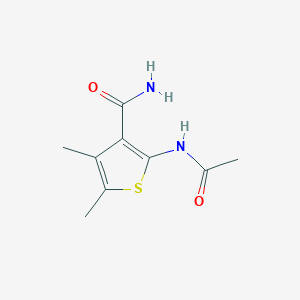
1-(2,6-dimethoxybenzoyl)-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these steps highlights the complexity and the precision required in synthesizing such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals detailed geometrical and electronic features critical for their biological activity. X-ray diffraction studies on compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provide insight into their crystalline structure and intermolecular interactions, which are essential for understanding their chemical behavior and reactivity (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including cyclocondensation and Michael addition, to form complex molecules with potential therapeutic activities. The synthesis and characterization of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives via a four-component cyclocondensation highlight the versatility and reactivity of piperazine cores in forming new chemical entities with significant biological implications (R. Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and delivery. Studies on compounds like 1,4-di-4-pyridylpiperazine reveal their mesogenic behaviors and crystallographic characteristics, providing essential data for designing compounds with desirable physical properties (Ching‐Yao Lin et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the utility of piperazine derivatives in medicinal chemistry. The synthesis and biological evaluation of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for antibacterial and anthelmintic activity reflect the ongoing efforts to explore the chemical properties of these compounds for therapeutic use (C. Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperazine units are fundamental in numerous drugs, demonstrating broad-spectrum antibacterial activities against resistant strains and serving as antagonist-based HIV-1 entry inhibitors. For example, novel 1,4-disubstituted piperazines have been synthesized and evaluated for their antibacterial activities, showcasing the role of piperazine derivatives in combating microbial resistance (Shroff et al., 2022).
Organic Synthesis and Chemical Properties
The synthesis of novel compounds through the incorporation of piperazine scaffolds highlights their importance in organic chemistry. For instance, a visible-light-driven synthesis method for 2-substituted piperazines showcases the utility of piperazine derivatives in developing new chemical entities with potential medicinal properties (Gueret et al., 2020).
Pharmacological Applications
Piperazine derivatives are known for their diverse pharmacological activities, including acting as 5-HT2 antagonists with potential applications in treating psychiatric disorders. The synthesis and evaluation of bicyclic derivatives demonstrate their potential in exploring new therapeutic avenues (Watanabe et al., 1992).
Advanced Material Science
The synthesis of novel materials, such as H-bonded complexes derived from piperazine, opens new paths in material science, offering insights into the structural and functional versatility of piperazine-based compounds (Lin et al., 2007).
Analytical Chemistry
Piperazine derivatives have also been studied for their role in analytical chemistry, such as the structure-retention relationship in chromatography, providing a deeper understanding of their chemical behavior and potential applications in analytical methods (Chilmonczyk et al., 2005).
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-5-8-17(25-2)18(16)19(23)22-12-10-21(11-13-22)14-15-6-3-4-9-20-15/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAESBJLDSVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)
![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)



![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)
![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)